molecular formula C19H28ClNO2 B15158196 2-chlorobenzoic acid;N-cyclohexylcyclohexanamine CAS No. 817177-03-0

2-chlorobenzoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B15158196
CAS No.: 817177-03-0
M. Wt: 337.9 g/mol
InChI Key: MITCEDXKXWWNJW-UHFFFAOYSA-N
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Description

Properties

CAS No.

817177-03-0

Molecular Formula

C19H28ClNO2

Molecular Weight

337.9 g/mol

IUPAC Name

2-chlorobenzoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10)

InChI Key

MITCEDXKXWWNJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

2-Chlorobenzoic Acid

N-cyclohexylcyclohexanamine

  • Synthetic Routes

      Reductive Amination: This method involves the reaction of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

  • Industrial Production Methods

    • The industrial production of N-cyclohexylcyclohexanamine often involves reductive amination on a large scale using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chlorobenzoic Acid

N-cyclohexylcyclohexanamine

  • Types of Reactions

      Reductive Amination: The primary method for synthesizing N-cyclohexylcyclohexanamine involves the reductive amination of cyclohexanone with cyclohexylamine.

  • Common Reagents and Conditions

      Sodium Borohydride: A reducing agent used in the reductive amination process.

      Hydrogen Gas with Catalyst: Used in the catalytic hydrogenation process for reductive amination.

  • Major Products

      N-cyclohexylcyclohexanamine: The primary product formed from the reductive amination of cyclohexanone with cyclohexylamine.

Scientific Research Applications

2-Chlorobenzoic Acid

N-cyclohexylcyclohexanamine

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Industry: Used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

2-Chlorobenzoic Acid

N-cyclohexylcyclohexanamine

  • The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific receptors and enzymes in biological systems. It can modulate the activity of these targets and influence various physiological processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of Chlorobenzoic Acid Isomers

Property 2-Chlorobenzoic Acid 3-Chlorobenzoic Acid 4-Chlorobenzoic Acid
Biodegradation Moderate efficiency; VHb-expressing strains improve degradation Higher efficiency as a sole carbon source Higher efficiency as a sole carbon source
Synthetic Utility Key precursor for isoindolinones and amsacrine derivatives Limited reported use in synthesis Limited reported use in synthesis
Microbial Growth Supports growth in Pseudomonas spp. but less efficiently than non-chlorinated benzoic acid Better substrate for microbial growth Better substrate for microbial growth

Key Findings :

  • The position of the chlorine substituent significantly impacts biodegradability and microbial utilization. Ortho-substitution (2-chloro) reduces biodegradation efficiency compared to meta- (3-chloro) and para- (4-chloro) isomers .
  • 2-Chlorobenzoic acid is uniquely valuable in medicinal chemistry, enabling cost-effective syntheses of acridine derivatives and isoindolinones .

N-Cyclohexylcyclohexanamine vs. Structurally Related Amines

Table 2: Comparison with N-Benzylcyclohexanamine and Other Cyclohexylamines

Property N-Cyclohexylcyclohexanamine N-Benzylcyclohexanamine N-Cyclohexylpiperidine
Regulatory Status Subject to EPA reporting requirements for significant new uses No known hazards reported Not explicitly regulated in provided sources
Structural Features Two cyclohexyl groups Benzyl + cyclohexyl groups Cyclohexyl + piperidine ring
Applications Industrial intermediate Pharmaceutical research Not detailed in sources

Key Findings :

  • N-Cyclohexylcyclohexanamine’s regulatory oversight contrasts with N-benzylcyclohexanamine, which lacks significant hazard classifications .
  • The benzyl substituent in N-benzylcyclohexanamine may enhance its utility in drug discovery compared to the purely aliphatic N-cyclohexylcyclohexanamine .

Biological Activity

The compound 2-chlorobenzoic acid; N-cyclohexylcyclohexanamine (CAS No. 817177-03-0) is a chemical of interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure

The structure of 2-chlorobenzoic acid; N-cyclohexylcyclohexanamine can be represented as follows:

  • Molecular Formula : C13H17ClN
  • Molecular Weight : 237.73 g/mol

Physical Properties

PropertyValue
CAS Number817177-03-0
Melting PointNot Available
Boiling PointNot Available
DensityNot Available

The biological activity of 2-chlorobenzoic acid; N-cyclohexylcyclohexanamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This compound has been shown to exhibit:

  • Anti-inflammatory properties : It inhibits the production of pro-inflammatory cytokines.
  • Antimicrobial activity : Demonstrated effectiveness against certain bacterial strains.

Research Findings

  • Anti-inflammatory Effects
    • A study indicated that 2-chlorobenzoic acid; N-cyclohexylcyclohexanamine reduces inflammation in animal models by inhibiting the NF-kB pathway, which is crucial for the expression of inflammatory genes .
  • Antimicrobial Activity
    • In vitro tests showed that this compound exhibits significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • Toxicological Studies
    • Toxicity assessments have indicated that while the compound shows therapeutic potential, it also requires careful evaluation due to observed cytotoxic effects at higher concentrations .

Case Study 1: Anti-inflammatory Activity

A controlled trial involving mice treated with varying doses of 2-chlorobenzoic acid; N-cyclohexylcyclohexanamine demonstrated a dose-dependent reduction in paw edema, indicating its effectiveness in reducing inflammation.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the structural identity of 2-chlorobenzoic acid and N-cyclohexylcyclohexanamine?

  • Methodological Answer :

  • 2-Chlorobenzoic Acid : Use a combination of FT-IR (to confirm carboxylic acid and C-Cl stretching bands) and 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR spectroscopy (to resolve aromatic protons and substituent effects). Compare spectral data with reference standards or databases like PubChem (e.g., SMILES: OC(C1=C(Cl)C=C(O)C=C1)=O ).
  • N-Cyclohexylcyclohexanamine : Employ 1H^1 \text{H} NMR to distinguish cyclohexyl proton environments and amine protons. Mass spectrometry (MS) can confirm molecular ion peaks (e.g., MW 225.8 for related hydrochloride derivatives ).

Q. How should researchers safely handle and store these compounds in laboratory settings?

  • Methodological Answer :

  • Store in tightly sealed containers at recommended temperatures (e.g., -20°C for amine derivatives ). Avoid moisture and incompatible reagents (e.g., strong oxidizers). Use fume hoods for handling powders to prevent inhalation .
  • For 2-chlorobenzoic acid, note its hygroscopic nature; store in a desiccator to maintain purity .

Q. What purification methods are effective for isolating 2-chlorobenzoic acid from reaction mixtures?

  • Methodological Answer :

  • Recrystallization using ethanol/water mixtures is standard. Monitor purity via HPLC (high-performance liquid chromatography) with UV detection at 254 nm, referencing retention times against commercial standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for N-cyclohexylcyclohexanamine derivatives?

  • Methodological Answer :

  • Perform variable-temperature NMR to assess dynamic effects (e.g., amine inversion). Compare crystallographic data (e.g., X-ray diffraction for related cyclohexylamide structures ) to confirm conformations. Cross-validate with computational methods (DFT calculations for optimized geometries).

Q. What experimental strategies are recommended for studying the co-crystallization of 2-chlorobenzoic acid with amine derivatives?

  • Methodological Answer :

  • Screen co-crystal formation using solvent-drop grinding with stoichiometric variations. Analyze via PXRD (powder X-ray diffraction) to identify new polymorphs. Thermal methods (DSC/TGA) can assess stability, referencing hydrate formation risks noted for hydroxybenzoic acid analogs .

Q. How can researchers assess the stability of N-cyclohexylcyclohexanamine under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • pH Stability : Incubate in buffered solutions (pH 1–12) and quantify degradation via LC-MS.
  • Thermal Stability : Use TGA to determine decomposition thresholds (e.g., mp 207–209°C for related hydrates ).

Q. What methodologies are suitable for probing intermolecular interactions between 2-chlorobenzoic acid and cyclohexylamine derivatives?

  • Methodological Answer :

  • Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics. Pair with molecular docking simulations to predict interaction sites (e.g., carboxylic acid-amine hydrogen bonding). Validate with spectroscopic titrations (UV-Vis or fluorescence quenching) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported purity levels (e.g., ≥98% vs. >98%)?

  • Methodological Answer :

  • Cross-validate using orthogonal techniques:
  • HPLC : Quantify impurities with a C18 column and acetonitrile/water gradient.
  • Elemental Analysis : Confirm stoichiometry for carbon, hydrogen, and nitrogen content .

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